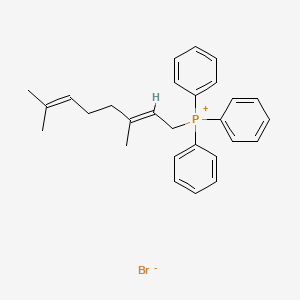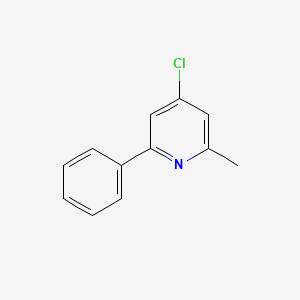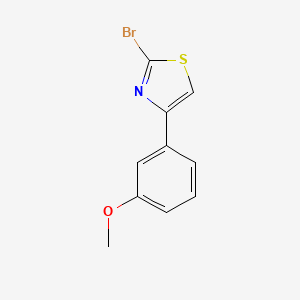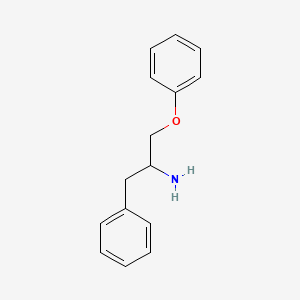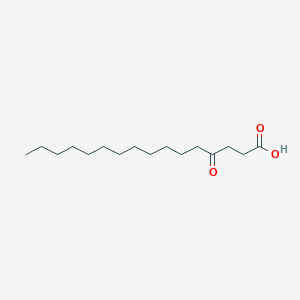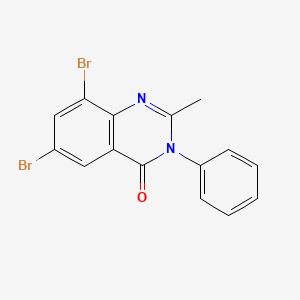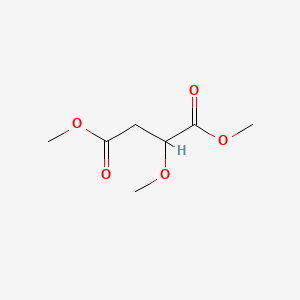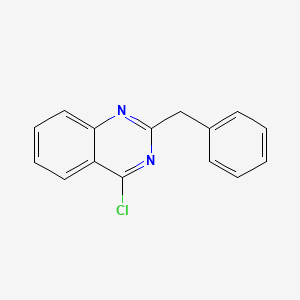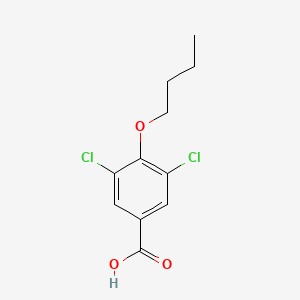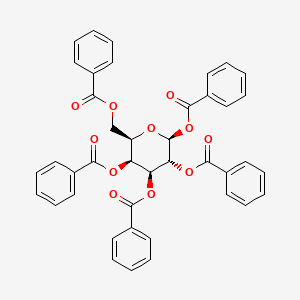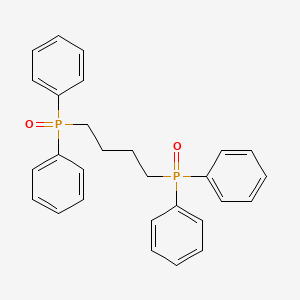
1,4-Bis(diphenylphosphinyl)butane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Bis-phosphonium Salts : 1,4-Bis(diphenylphosphino)butane is used in the synthesis of bis-ylides, which are then converted into bis-phosphonium salts, highlighting its role in complex chemical synthesis (Khasiyatullina et al., 2011).
- Formation of Copper(I) Complexes : It is involved in the formation of copper(I) complexes, indicating its utility in studying the redox properties and emission characteristics of these complexes (Nishikawa et al., 2017).
- Photoredox Catalysis : This compound is crucial in photoredox catalysis for the diphosphination of 1,3-dienes, demonstrating its importance in the field of catalysis (Otomura et al., 2018).
Applications in Material Science
- Formation of Di-ruthenium Complexes : It is used in creating di-ruthenium complexes, which have applications in catalyzing hydrogenation reactions (Mukherjee et al., 2017).
- Impact on Luminescence Properties : The compound plays a role in influencing the photophysical properties of dinuclear gold(I) complexes (De Aquino et al., 2022).
- Ligand Exchange in Polymers : It is used in the ligand exchange reaction to control the conformation of platinum-containing polymers, showing its relevance in polymer science (Miyagi et al., 2018).
Applications in Environmental and Health Sciences
- Conversion of Alkyl Benzenes : This compound is synthesized for the oxidation of alkyl benzenes to acylbenzenes, suggesting its use in chemical transformations (Badri et al., 2015).
- Mechanism of Nickel-Catalyzed Reactions : Research on its role in nickel-catalyzed hydroalkoxylation reaction provides insights into the mechanism of these reactions (Mifleur et al., 2017).
Other Applications
- Synthesis of Spiro-4H-Pyrans : It is utilized in the efficient synthesis of spiro-4H-pyrans, indicating its importance in organic synthesis (Goli-Jolodar et al., 2016).
- Formation of Pseudorotaxanes : This compound is used in the formation of pseudorotaxanes with pillar[5]arene, showcasing its role in supramolecular chemistry (Li et al., 2010).
Propriétés
IUPAC Name |
[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPLEQUXWWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(diphenylphosphinyl)butane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




